2-(3-Fluoro-4-methoxyphenyl)propan-2-amine
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various physiological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-2-amine: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
2-(3-Fluoro-4-methoxyphenyl)ethanamine: This compound has a similar structure but with an ethylamine group instead of a propan-2-amine group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGMHMDLJRRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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